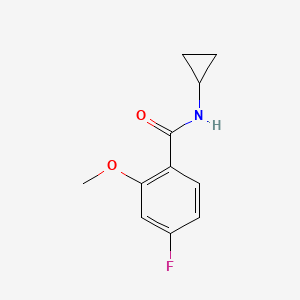
(4-Fluoro-2-methoxyphenyl)(4-methylpiperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4-Fluoro-2-methoxyphenyl)(4-methylpiperazin-1-yl)methanone” is a chemical compound with the CAS Number: 2624417-91-8 . It has a molecular weight of 252.29 . The IUPAC name for this compound is (4-fluoro-2-methoxyphenyl) (4-methylpiperazin-1-yl)methanone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H17FN2O2/c1-15-5-7-16(8-6-15)13(17)11-4-3-10(14)9-12(11)18-2/h3-4,9H,5-8H2,1-2H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid . More detailed physical and chemical properties are not available in the current resources.Aplicaciones Científicas De Investigación
4-FMPPM has been used in a variety of scientific research applications, including the study of protein-protein interactions, protein kinase and phosphatase inhibition, and the study of cellular signaling pathways. It has been used in studies to investigate the effects of drugs and other compounds on the activity of various proteins and enzymes. In addition, 4-FMPPM has been used to study the biochemical and physiological effects of various compounds on cells.
Mecanismo De Acción
Biochemical Pathways
Without knowledge of the compound’s primary target, it’s challenging to determine the exact biochemical pathways it affects
Result of Action
The molecular and cellular effects of (4-Fluoro-2-methoxyphenyl)(4-methylpiperazin-1-yl)methanone’s action are currently unknown . Understanding these effects requires knowledge of the compound’s primary target and mode of action.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s conformation and, consequently, its interaction with its target . .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-FMPPM in laboratory experiments are that it is relatively inexpensive, easy to synthesize, and has a wide range of biochemical and physiological effects. In addition, 4-FMPPM can be used to study the effects of drugs and other compounds on the activity of various proteins and enzymes. However, there are some limitations to using 4-FMPPM in laboratory experiments. For example, it is not yet known how 4-FMPPM interacts with other molecules in the cell, and the mechanism of action is not yet fully understood.
Direcciones Futuras
There are a number of potential future directions for 4-FMPPM research. These include further investigation into the mechanism of action of 4-FMPPM, as well as the development of new methods for synthesizing and purifying 4-FMPPM. Additionally, further research into the biochemical and physiological effects of 4-FMPPM, as well as its potential applications in drug discovery and development, could be beneficial. Finally, further research into the potential side effects of 4-FMPPM could be beneficial, as well as the development of new methods for using 4-FMPPM in laboratory experiments.
Métodos De Síntesis
4-FMPPM is synthesized through a four-step process. The first step involves the reaction of 4-fluorophenylacetonitrile with 4-methylpiperazine to form 4-fluoro-2-methoxyphenyl)(4-methylpiperazin-1-yl)methanone. The second step involves the reaction of 4-FMPPM with trimethylsilyl chloride, followed by the reaction with potassium tert-butoxide, to form the desired product. The third step involves the reaction of 4-FMPPM with anhydrous hydrogen fluoride, followed by the reaction with potassium tert-butoxide, to form the desired product. The fourth step involves the reaction of 4-FMPPM with anhydrous ammonia, followed by the reaction with potassium tert-butoxide, to form the desired product.
Safety and Hazards
Propiedades
IUPAC Name |
(4-fluoro-2-methoxyphenyl)-(4-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O2/c1-15-5-7-16(8-6-15)13(17)11-4-3-10(14)9-12(11)18-2/h3-4,9H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXABPEMDKIKZCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=C(C=C(C=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.28 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4'-Chloro-2-fluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6286874.png)
![2,4'-Dichloro-3'-fluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6286880.png)
![2,4'-Dichloro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6286893.png)









